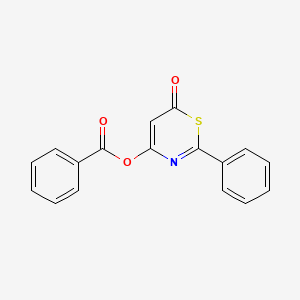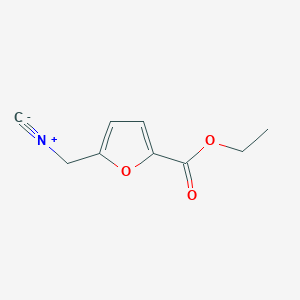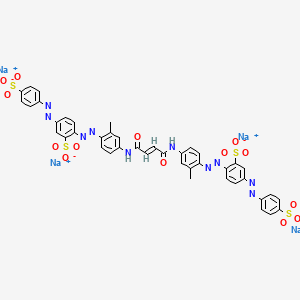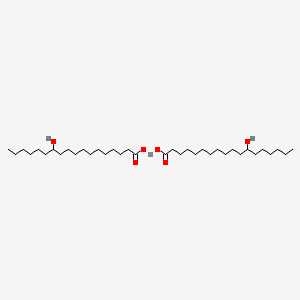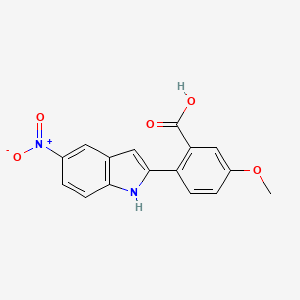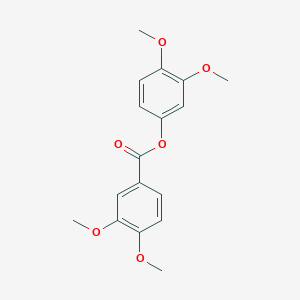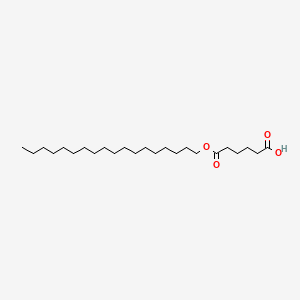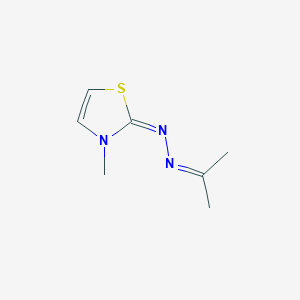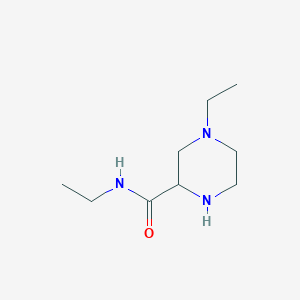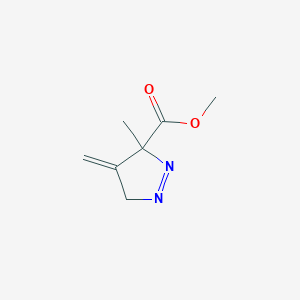![molecular formula C8H12AsNO5 B13792936 [3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid CAS No. 64058-65-7](/img/structure/B13792936.png)
[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid: is a chemical compound with the molecular formula C8H12AsNO4 It is known for its unique structure, which includes an arsonic acid group attached to a phenyl ring substituted with an amino group and a hydroxyethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 2-chloroethanol.
Nitration: The phenyl ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Arsonation: The amino-substituted phenyl ring undergoes arsonation using arsenic trioxide and hydrochloric acid to introduce the arsonic acid group.
Hydroxyethoxylation: Finally, the hydroxyethoxy group is introduced through an etherification reaction with 2-chloroethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled nitration, reduction, and arsonation reactions.
Continuous Flow Systems: Implementing continuous flow systems for hydroxyethoxylation to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsonic acids or arsonates.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of arsonates and arsonic acids.
Reduction: Production of arsine derivatives.
Substitution: Generation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, [3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent due to its arsenic content, which can inhibit the growth of certain microorganisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a chemotherapeutic agent for treating certain types of cancer.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid involves its interaction with cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial or anticancer effects. The hydroxyethoxy group enhances the compound’s solubility and bioavailability, facilitating its uptake by cells.
相似化合物的比较
Similar Compounds
Roxarsone: Another arsonic acid derivative used as a feed additive in poultry.
Nitarsone: An arsonic acid compound with similar antimicrobial properties.
Arsanilic Acid: A compound with a similar structure but different functional groups.
Uniqueness
[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
64058-65-7 |
|---|---|
分子式 |
C8H12AsNO5 |
分子量 |
277.11 g/mol |
IUPAC 名称 |
[3-amino-4-(2-hydroxyethoxy)phenyl]arsonic acid |
InChI |
InChI=1S/C8H12AsNO5/c10-7-5-6(9(12,13)14)1-2-8(7)15-4-3-11/h1-2,5,11H,3-4,10H2,(H2,12,13,14) |
InChI 键 |
NDPWNLBKGLNLRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)N)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


